4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the 4-Bromobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst.
Attachment of the 3,4-Dimethoxyphenyl Group: This can be done via a Suzuki coupling reaction using a boronic acid derivative of 3,4-dimethoxyphenyl and a palladium catalyst.
Hydroxylation and Hydroxyethylation: These steps involve selective hydroxylation and subsequent alkylation reactions to introduce the hydroxy and hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydroxyethyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and hydroxyethyl groups can form hydrogen bonds with target molecules, while the aromatic groups can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and hydroxyethyl groups, along with the bromobenzoyl and dimethoxyphenyl groups, allows for a wide range of chemical modifications and interactions.
Properties
Molecular Formula |
C21H20BrNO6 |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20BrNO6/c1-28-15-8-5-13(11-16(15)29-2)18-17(20(26)21(27)23(18)9-10-24)19(25)12-3-6-14(22)7-4-12/h3-8,11,18,24-25H,9-10H2,1-2H3/b19-17- |
InChI Key |
AMPJAMZLSQGIJI-ZPHPHTNESA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)OC |
Origin of Product |
United States |
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